molecular formula C10H11FN2O4 B12796812 Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro- CAS No. 121354-03-8

Thymidine, 2',3'-didehydro-3'-deoxy-3'-fluoro-

Cat. No.: B12796812
CAS No.: 121354-03-8
M. Wt: 242.20 g/mol
InChI Key: HOHBSAVNJFQWMJ-HTQZYQBOSA-N
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Description

Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties. This compound has been studied primarily for its potential use as a nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of viral infections, particularly HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- typically involves multiple steps, starting from thymidineOne common method involves the use of nucleophilic substitution reactions, where a fluorine source such as diethylaminosulfur trifluoride (DAST) is used to replace the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often employs automated synthesis modules to ensure high yield and purity. The process involves protecting group strategies to prevent unwanted reactions and the use of high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

    Oxidation: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various nucleoside analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes.

Medicine: Medically, thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- has been investigated as an antiviral agent, particularly against HIV. It acts as a nucleoside reverse transcriptase inhibitor, preventing the replication of the virus .

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.

Mechanism of Action

Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. The compound is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from multiplying and spreading .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-3’-fluoro- is unique due to its specific modifications, which provide a balance between antiviral efficacy and reduced toxicity compared to other analogs. Its fluorine atom at the 3’ position and the absence of a hydroxyl group at the 2’ position contribute to its distinct properties .

Properties

CAS No.

121354-03-8

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H11FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h2-3,7-8,14H,4H2,1H3,(H,12,15,16)/t7-,8-/m1/s1

InChI Key

HOHBSAVNJFQWMJ-HTQZYQBOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)F

Origin of Product

United States

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